Ethyl 3-ethylpent-2-enoate

Overview

Description

Ethyl 3-ethylpent-2-enoate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, and they often have distinctive odors and are used in a variety of applications including fragrances, flavors, and as solvents. While the specific compound ethyl 3-ethylpent-2-enoate is not directly mentioned in the provided papers, the papers do discuss related ethyl esters and their properties, which can provide insight into the characteristics of ethyl 3-ethylpent-2-enoate.

Synthesis Analysis

The synthesis of related ethyl esters can involve various chemical reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a coupling reaction catalyzed by a ruthenium complex, which suggests that transition metal-catalyzed reactions could be a viable pathway for synthesizing similar compounds like ethyl 3-ethylpent-2-enoate . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate demonstrates the use of reagents such as N,N-dimethylformamide dimethyl acetal in the preparation of ethyl esters with complex substituents .

Molecular Structure Analysis

The molecular structure of ethyl esters can be determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, revealing steric hindrance around the tetrasubstituted alkene moiety . Similarly, DFT calculations were used to analyze the molecular conformation and vibrational spectra of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, which could also be applied to ethyl 3-ethylpent-2-enoate to predict its structure and properties .

Chemical Reactions Analysis

Ethyl esters can undergo various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles, for example, leads to the transformation into ethyl 2-aminopropenoate with different substituents, indicating that nucleophilic substitution reactions are relevant for this class of compounds . Cycloaddition reactions are also possible, as demonstrated by ethyl (Z)-3-fluoropropenoate, which reacts with dienes to give cycloadducts10. These types of reactions could potentially be applied to ethyl 3-ethylpent-2-enoate to create new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as cyano or ester functionalities can affect the stability and reactivity of the molecule . The solvent effects on the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene indicate that the environment can significantly impact the behavior of ethyl esters . Additionally, the tautomeric equilibrium of ethyl 3-oxo-4-pentenoate between its ketonic and enolic forms suggests that ethyl 3-ethylpent-2-enoate may also exhibit tautomerism, which could affect its reactivity and physical properties .

Scientific Research Applications

Interaction and Bonding Characteristics

Ethyl 3-ethylpent-2-enoate exhibits unique interaction and bonding characteristics. For example, related compounds such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate rare N⋯π and O⋯π interactions, forming zigzag double-ribbons or double-columns in their molecular structure. This highlights its potential for applications in molecular engineering and crystallography where such interactions are significant (Zhang, Wu, & Zhang, 2011).

Synthesis and Structural Analysis

Ethyl 3-ethylpent-2-enoate and its derivatives are synthesized through various chemical reactions, such as Ru-mediated coupling and Pd(II)-catalyzed three-component coupling. These processes are significant for the production of highly substituted molecules, including unnatural α-amino esters, which have potential applications in medicinal chemistry and organic synthesis (Seino et al., 2017; Hopkins & Malinakova, 2007).

Molecular Conformation and Reactivity

Studies have explored the molecular conformation and reactivity of compounds related to Ethyl 3-ethylpent-2-enoate. For instance, ethyl 2-trans-cinnamoylacetoacetate shows specific enol tautomerism and weak hydrogen bonds in its crystal structure, which could be relevant in the study of molecular conformations and reactions in organic chemistry (Arrieta & Mostad, 2001).

Industrial and Synthetic Applications

Ethyl 3-ethylpent-2-enoate's related compounds are used in various industrial and synthetic applications. For instance, its derivatives are used as precursors in the synthesis of enynes and enediynes, which are important in the development of pharmaceuticals and agrochemicals (Myers et al., 1989).

Potential in Pharmacology and Drug Design

Though excluded from focusing on drug use and dosage, it's noteworthy that related compounds of Ethyl 3-ethylpent-2-enoate have been explored for potential applications in pharmacology and drug design. For example, derivatives like ethyl 2-oxo-4-arylbut-3-enoate have been studied for their enantioselective hydrogenation, which is a crucial step in the synthesis of chiral drugs (Meng, Zhu, & Zhang, 2008).

Mechanism of Action

The mechanism of action of Ethyl 3-ethylpent-2-enoate is not clearly defined as it may depend on its application. For instance, in the fragrance industry, the mechanism of action would be related to its interaction with olfactory receptors.

Safety and Hazards

properties

IUPAC Name |

ethyl 3-ethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULZRAVBXKKDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

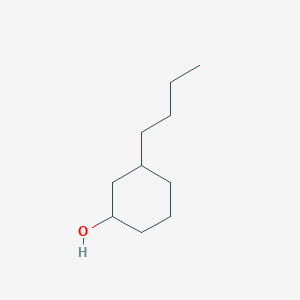

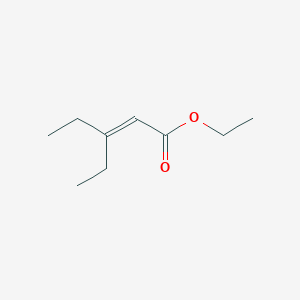

CCC(=CC(=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502228 | |

| Record name | Ethyl 3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-ethylpent-2-enoate | |

CAS RN |

15249-93-1 | |

| Record name | Ethyl 3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)